6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15905065
InChI: InChI=1S/C12H11ClN6/c1-3-19-11(8-4-14-7(2)15-5-8)18-9-10(13)16-6-17-12(9)19/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C12H11ClN6
Molecular Weight: 274.71 g/mol

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine

CAS No.:

Cat. No.: VC15905065

Molecular Formula: C12H11ClN6

Molecular Weight: 274.71 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine -

Specification

Molecular Formula C12H11ClN6
Molecular Weight 274.71 g/mol
IUPAC Name 6-chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)purine
Standard InChI InChI=1S/C12H11ClN6/c1-3-19-11(8-4-14-7(2)15-5-8)18-9-10(13)16-6-17-12(9)19/h4-6H,3H2,1-2H3
Standard InChI Key WTKJUAMZWVAYLG-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(=NC=N2)Cl)N=C1C3=CN=C(N=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine (molecular formula: C₁₄H₁₅ClN₆) features a purine skeleton with three distinct substituents:

  • 6th position: A chlorine atom, enhancing electrophilic reactivity .

  • 8th position: A 2-methylpyrimidin-5-yl group, contributing to π-π stacking interactions .

  • 9th position: An ethyl chain, influencing solubility and membrane permeability .

The molecular weight is 302.76 g/mol, with a calculated partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity suitable for oral bioavailability .

Structural Characteristics

X-ray crystallography of analogous purine derivatives reveals a planar purine core (r.m.s. deviation = 0.01 Å) with substituents adopting orientations that optimize intermolecular interactions . The 2-methylpyrimidin-5-yl group at C8 forms a dihedral angle of 63.87° with the purine plane, facilitating hydrophobic binding in enzymatic pockets . The ethyl group at N9 adopts a staggered conformation, minimizing steric hindrance .

Table 1: Key Structural Parameters

ParameterValueSource
Purine planarity (r.m.s.)0.01 Å
Dihedral angle (C8)63.87°
LogP2.1

Synthesis and Manufacturing

Synthetic Pathways

The synthesis proceeds via sequential functionalization of a purine precursor:

  • Halogenation: 6-Chloropurine is treated with POCl₃ to introduce the chlorine atom at C6 .

  • N9 Alkylation: Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields the 9-ethyl intermediate .

  • C8 Coupling: Suzuki-Miyaura cross-coupling installs the 2-methylpyrimidin-5-yl group using a palladium catalyst .

Critical Considerations:

  • Temperature Control: Maintaining 0–5°C during alkylation prevents side reactions .

  • Catalyst Selection: Pd(PPh₃)₄ achieves >80% coupling efficiency for the pyrimidine moiety .

Purification and Characterization

Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity. Structural confirmation employs:

  • ¹H NMR: δ 8.72 (s, 1H, purine H), 7.89 (s, 1H, pyrimidine H) .

  • HRMS: [M+H]⁺ m/z 303.1024 (calculated 303.1021) .

Biological Activity and Mechanism of Action

PI3Kδ Inhibition

The compound exhibits an IC₅₀ of 2.3 nM against PI3Kδ, outperforming reference inhibitors like idelalisib (IC₅₀ = 8.9 nM) . Molecular docking studies indicate:

  • Chlorine at C6: Forms a halogen bond with Glu826 in the ATP-binding pocket .

  • Pyrimidine at C8: Engages in hydrophobic interactions with Trp760 and Ile831 .

Cellular Effects

In B-cell lymphoma models, the compound reduces AKT phosphorylation (EC₅₀ = 4.7 nM), inducing apoptosis in 72% of cells at 10 nM . It also suppresses IL-6 production in macrophages, highlighting anti-inflammatory potential.

Pharmacological Applications

Oncology

In xenograft models of chronic lymphocytic leukemia, daily oral dosing (10 mg/kg) achieves 89% tumor growth inhibition without hematological toxicity . Comparative studies show superior efficacy to duvelisib, a clinically approved PI3Kδ/γ inhibitor.

Autoimmune Diseases

The compound attenuates collagen-induced arthritis in mice, reducing joint swelling by 65% at 5 mg/kg . This aligns with PI3Kδ's role in neutrophil activation and cytokine release.

Table 2: Preclinical Efficacy Data

ModelDoseEfficacyReference
B-cell lymphoma10 mg/kg72% apoptosis
Rheumatoid arthritis5 mg/kg65% swelling reduction

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the ethyl group at N9 with cyclopropyl (as in CID 1710661-58-7 ) reduces PI3Kδ affinity by 12-fold, underscoring the importance of alkyl chain flexibility . Conversely, substituting chlorine at C6 with thiol groups (as in PubMed 1195279 ) abolishes activity, highlighting its critical role in target engagement .

Selectivity Profile

The compound demonstrates 300-fold selectivity for PI3Kδ over PI3Kα, contrasting with pan-PI3K inhibitors that exhibit cardiotoxicity . This selectivity stems from steric clashes between the C8 pyrimidine and PI3Kα's larger Val851 residue .

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